molecular formula C23H20O2 B1329822 1,3,5-Triphenyl-1,5-pentanedione CAS No. 6263-84-9

1,3,5-Triphenyl-1,5-pentanedione

Cat. No.: B1329822
CAS No.: 6263-84-9
M. Wt: 328.4 g/mol
InChI Key: SQFIJFCIFAVGEG-UHFFFAOYSA-N
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Description

1,3,5-Triphenyl-1,5-pentanedione is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101875. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization

1,3,5-Triphenyl-1,5-pentanedione has been a subject of structural analysis. Das et al. (1994) prepared and characterized it using spectroscopic methods and single crystal X-ray analysis, revealing a monoclinic crystal structure with the two carbonyl groups in a mutually cis arrangement (Das et al., 1994).

Synthesis and Reactivity

The compound has been utilized in various synthesis processes. Pavel' and Tilichenko (1979) demonstrated its reactivity by adding methyl- and cyclohexylamines to obtain substituted tetrahydropyridines (Pavel' & Tilichenko, 1979). Padmavathi et al. (2002) used a related compound, 1,5-Diphenyl-3,3-dicyano-1,5-pentanedione, to synthesize novel spiro heterocycles, illustrating its potential in creating diverse organic structures (Padmavathi et al., 2002).

Novel Compound Formation

Moskovkina et al. (1986) explored the preparation of 2-hydroxy-1,3,5-triphenyl-1,5-pentanedione, leading to various heterocycle derivatives. This research highlights the compound's versatility in forming new chemical structures (Moskovkina et al., 1986).

Efficient Synthesis Techniques

Zha et al. (2016) reported an efficient synthesis of 3-aryl-1,5-pentanedione derivatives from this compound, emphasizing its role in facilitating simple, high-yield, and environmentally friendly synthetic processes (Zha et al., 2016).

Environmental and Economic Benefits

Lu et al. (2006) highlighted the environmental and economic advantages of synthesizing 1,3,5-triaryl-1,5-pentanediones, noting the reduced use of toxic materials and lower costs (Lu et al., 2006).

Application in Organic Photochemistry

Zimmerman et al. (1981) investigated the photochemistry of a related compound, 1,1,4-triphenyl-1,4-pentadiene, revealing insights into the mechanism of photochemical reactions and their potential applications (Zimmerman et al., 1981).

Antibacterial Properties

Suriyakala et al. (2022) studied the antibacterial effects of derivatives from 1,3,5-triphenyl-pentane-1,5-dione, indicating its potential use in medicinal chemistry (Suriyakala et al., 2022).

Reactions with Hydrogen Sulfide

Kharchenko et al. (1975) explored the reactions of 1,5-Diphenyl-2,4-dimethyl-1,5-pentanedione with hydrogen sulfide, contributing to the understanding of its chemical behavior and potential applications in sulfur chemistry (Kharchenko et al., 1975).

Mechanism of Action

Target of Action

It is known that this compound is used in various chemical reactions, suggesting that its targets could be other reactants in these reactions .

Mode of Action

1,3,5-triphenylpentane-1,5-dione is involved in an acid-catalyzed condensation with benzaldehyde. This reaction is accompanied by the Nazarov cyclization, resulting in the formation of substituted indanone or indeno[1,2-b]pyran in a one-pot process . This suggests that the compound interacts with its targets (other reactants) to form new compounds.

Biochemical Pathways

The compound’s involvement in the nazarov cyclization suggests that it may play a role in the formation of cyclic compounds .

Result of Action

The result of the action of 1,3,5-triphenylpentane-1,5-dione is the formation of substituted indanone or indeno[1,2-b]pyran . These are new compounds formed as a result of the interaction of 1,3,5-triphenylpentane-1,5-dione with benzaldehyde in the presence of acids.

Action Environment

The environment in which 1,3,5-triphenylpentane-1,5-dione acts can influence its action, efficacy, and stability. For instance, the presence of acids is necessary for the compound to undergo the Nazarov cyclization . Therefore, the pH of the environment could be a significant factor influencing the compound’s action.

Properties

IUPAC Name

1,3,5-triphenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFIJFCIFAVGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211674
Record name 1,3,5-Triphenyl-1,5-pentadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6263-84-9
Record name 1,3,5-Triphenyl-1,5-pentadione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6263-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101875
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triphenyl-1,5-pentadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to obtain 1,3,5-Triphenylpentane-1,5-dione?

A1: 1,3,5-Triphenylpentane-1,5-dione can be synthesized through various methods, with a common approach involving the base-catalyzed condensation of acetophenone and benzaldehyde. [, , , ] This reaction typically yields a mixture of products, including the desired 1,3,5-Triphenylpentane-1,5-dione and byproducts like (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol. [] Another method utilizes a one-pot synthesis involving 2-Benzyl-1,3,5-triphenylpentane-1,5-dione as an intermediate. []

Q2: What is the significance of the byproducts formed during the synthesis of 1,3,5-Triphenylpentane-1,5-dione?

A2: Studying the byproducts, such as (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, provides insights into the reaction mechanism and potential side reactions. [] Understanding these side reactions allows for optimization of the synthetic procedure to maximize the yield of the desired 1,3,5-Triphenylpentane-1,5-dione.

Q3: What are the potential applications of 1,3,5-Triphenylpentane-1,5-dione in organic synthesis?

A3: 1,3,5-Triphenylpentane-1,5-dione serves as a versatile building block in organic synthesis. One notable application is its reaction with 3-pyrazolamines in the presence of a base, leading to the formation of 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism. [] This highlights the potential of 1,3,5-Triphenylpentane-1,5-dione as a precursor for various heterocyclic compounds with potential biological activities.

Q4: Has the structure of 1,3,5-Triphenylpentane-1,5-dione been confirmed, and what insights does it provide?

A4: Yes, the structure of 1,3,5-Triphenylpentane-1,5-dione has been elucidated using techniques like X-ray crystallography. [] This structural data confirms its molecular formula (C23H20O2) and offers insights into its three-dimensional conformation, which is crucial for understanding its reactivity and potential interactions with other molecules.

Q5: Are there alternative reaction pathways using 1,3,5-Triphenylpentane-1,5-dione as a starting material?

A5: Research shows that 1,3,5-Triphenylpentane-1,5-dione can undergo acid-catalyzed condensation reactions with benzaldehyde. [, ] Interestingly, this reaction proceeds through a domino mechanism, highlighting a distinct reactivity profile compared to the base-induced cyclization with pyrazoles. These findings suggest further exploration of 1,3,5-Triphenylpentane-1,5-dione's reactivity under diverse conditions to uncover new synthetic applications.

Q6: What are the future directions for research on 1,3,5-Triphenylpentane-1,5-dione?

A6: Future research could explore the use of computational chemistry methods to model and predict the reactivity of 1,3,5-Triphenylpentane-1,5-dione in various chemical reactions. [] This could guide the development of novel synthetic routes to diverse heterocyclic compounds and potentially identify new applications in materials science. Additionally, investigating the biological activity of 1,3,5-Triphenylpentane-1,5-dione derivatives could unveil potential pharmaceutical applications.

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